

natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: (R)-5-Oxotetrahydrofuran-2-carboxylic acid

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An In-Depth Technical Guide to the Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Foreword: Unveiling Nature's Lactones

The 5-oxotetrahydrofuran-2-carboxylic acid scaffold, a core component of a class of natural products commonly known as paraconic acids, represents a fascinating and biologically significant area of chemical biology.[1][2][3] These γ -butyrolactone structures, characterized by a carboxyl group at the 2-position and various alkyl or methylene substituents, are predominantly biosynthesized by fungi and lichens.[1][2][3][4] Their diverse and often potent biological activities, ranging from antimicrobial to anticancer, have positioned them as compelling lead structures for drug discovery and development.[2] This guide provides a comprehensive overview of their natural occurrence, biosynthesis, biological significance, and the technical methodologies required for their isolation and characterization, tailored for researchers, scientists, and drug development professionals.

Section 1: The Molecular Architecture and Its Natural Provenance

The fundamental structure of these compounds is a five-membered lactone ring derived from the intramolecular condensation of 2-hydroxyglutaric acid.[5] This core, 5-oxotetrahydrofuran-2-carboxylic acid (CAS 4344-84-7), serves as the foundation for a wide array of natural

derivatives.[5] The term "paraconic acids" is frequently used to describe this family, which typically features a methyl or methylene group at the α -position to the lactone carbonyl, a carboxyl group at the β -position, and a variable-length alkyl chain at the γ -position.[3]

These natural products are not ubiquitous; their presence is concentrated in specific biological niches, primarily within the kingdoms of Fungi and the symbiotic organisms known as lichens.

- **Lichens:** Lichens are a well-documented source of paraconic acids.[1][6] The species *Cetraria islandica*, commonly known as Iceland Moss, is a prolific producer, containing significant quantities of derivatives like protolichesterinic acid and lichesterinic acid.[1][2] These compounds are considered secondary metabolites, playing roles in the lichen's defense and survival.[7]
- **Fungi:** Various fungal species, particularly endophytic fungi that reside within plant tissues, are rich sources of novel paraconic acids.[3][4] For instance, new derivatives named xylariacins A-C were isolated from the endophytic fungus *Xylariaceae* sp. found in the medicinal plant *Blumea balsamifera*. [3][4] Marine-derived fungi, such as *Aspergillus niger*, have also been shown to produce unique itaconic acid derivatives with this core structure, such as asperitaconic acids A-C.[8]
- **Microalgae:** Recent analytical studies have identified 5-oxotetrahydrofuran-2-carboxylic acid as a major compound in methanolic extracts of the microalga *Spirulina platensis*, suggesting a broader distribution than previously understood.[9]

Table 1: Representative Natural 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Compound Name	Natural Source(s)	Key Structural Features	Reference(s)
Protolichesterinic Acid	Cetraria islandica (Lichen)	α -methylene, γ -tridecyl chain	[1][2]
Lichesterinic Acid	Cetraria islandica (Lichen)	α -methyl, γ -tridecyl chain	[1]
Xylariacincs A-C	Xylariaceae sp. J4 (Endophytic Fungus)	Varied alkyl chains and oxidations	[3][4]
Asperitaconic Acids A-C	Aspergillus niger (Marine-derived Fungus)	Itaconic acid unit with an alkyl chain	[8]
2-Hydroxyparaconic acid	Ustilago cynodontis (Fungus)	Itaconic acid derivative with hydroxyl group	[10]

Section 2: The Biosynthetic Blueprint

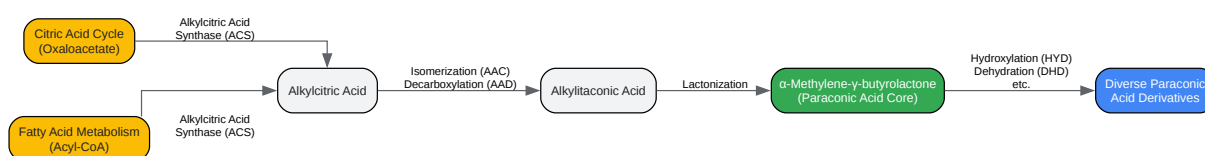
The biosynthesis of paraconic acids is intrinsically linked to primary metabolic pathways, particularly the citric acid cycle (Krebs cycle).[11][12] Itaconic acid is a key intermediate and building block.[13] While the precise enzymatic steps for all derivatives are still under investigation, a consensus pathway has been proposed, especially for the itaconic acid-derived members which constitute a large portion of this family.[13][14]

The proposed pathway begins with precursors from the citric acid cycle and fatty acid biosynthesis (acyl-CoA).[13][14]

- **Precursor Condensation:** The pathway is initiated by the condensation of an acyl-CoA molecule (providing the alkyl side chain) with oxaloacetic acid. This reaction is catalyzed by an enzyme proposed to be an alkylcitric acid synthase (ACS).[14]
- **Isomerization & Decarboxylation:** The resulting alkylcitric acid undergoes isomerization, likely via an alkylaconitase (AAC), followed by decarboxylation by an alkylaconitic acid decarboxylase (AAD). This sequence yields an alkylitaconic acid.[14]

- Lactonization and Modification: The alkylitaconic acid is the direct precursor to the α -methylene- γ -butyrolactone core. Further enzymatic modifications, such as hydroxylations (HYD) and dehydrations (DHD), contribute to the vast structural diversity of the final paraconic acid derivatives.[13][14]

This pathway highlights how fungi and lichens can divert common metabolites into the synthesis of structurally complex and biologically active secondary metabolites.



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Caption: Proposed biosynthetic pathway for paraconic acid derivatives.

Section 3: Spectrum of Biological Activity

The structural diversity of 5-oxotetrahydrofuran-2-carboxylic acid derivatives translates into a broad range of biological activities, making them a focal point for natural product-based drug discovery.[2] The α -methylene group, in particular, is a reactive Michael acceptor, which is often crucial for their mechanism of action.[13]

Table 2: Biological Activities of Selected Paraconic Acid Derivatives

Compound	Biological Activity	Target/Organism	Quantitative Data (e.g., MIC)	Reference(s)
Protolichesterinic Acid	Antibiotic, Antiproliferative, Antiviral	Various bacteria, cancer cell lines	Not specified	[2]
Asperitaconic Acids A-C	Antibacterial	Staphylococcus aureus	MIC: 16-32 µg/mL	[8]
Rhizocarpic Acid	Antibacterial, Antitumor	Bacillus subtilis, NS-1 murine myeloma	MIC: 50 µg/mL (B. subtilis), 3.1 µg/mL (NS-1)	[15]
General Paraconic Acids	Anticancer, Antifungal, Antiviral	Various	Not specified	[2]

The antibacterial properties are particularly noteworthy, with several derivatives showing efficacy against Gram-positive bacteria like *Staphylococcus aureus*.^[8] Furthermore, the antiproliferative and antitumor activities demonstrated by compounds like protolichesterinic and rhizocarpic acid underscore their potential as scaffolds for oncology research.^{[2][15]}

Section 4: A Practical Guide to Isolation and Characterization

The isolation of pure paraconic acids from their natural matrix is a significant challenge due to their structural similarity and weak ultraviolet (UV) absorption.^[1] The following protocol outlines a validated, two-step methodology for the efficient isolation of protolichesterinic acid and lichesterinic acid from the lichen *Cetraria islandica*.^[1]

Experimental Protocol: Isolation from *Cetraria islandica*

Rationale: This workflow employs orthogonal separation techniques. Size-exclusion chromatography (SEC) provides an initial fractionation based on molecular size, effectively removing larger and smaller contaminants. Fast Centrifugal Partition Chromatography (FCPC), a liquid-liquid technique, then separates the structurally similar target compounds based on

their differential partitioning between two immiscible liquid phases, which is ideal for compounds with poor UV absorbance.

Step 1: Extraction

- Obtain dried and ground thalli of *Cetraria islandica*.
- Perform a Soxhlet extraction using a suitable organic solvent (e.g., acetone or a hexane/ether mixture) to generate a crude lipophilic extract.
- Evaporate the solvent under reduced pressure to yield the crude extract.

Step 2: Initial Fractionation via Size-Exclusion Chromatography (SEC)

- Prepare a column with Sephadex LH-20 resin, a lipophilic gel suitable for separating lipids and steroids.
- Equilibrate the column with an appropriate water-free solvent system (e.g., dichloromethane/methanol).
- Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.
- Elute the column isocratically, collecting fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stain (e.g., phosphomolybdic acid) or a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) to identify fractions enriched with paraconic acids.
- Pool the enriched fractions and evaporate the solvent.

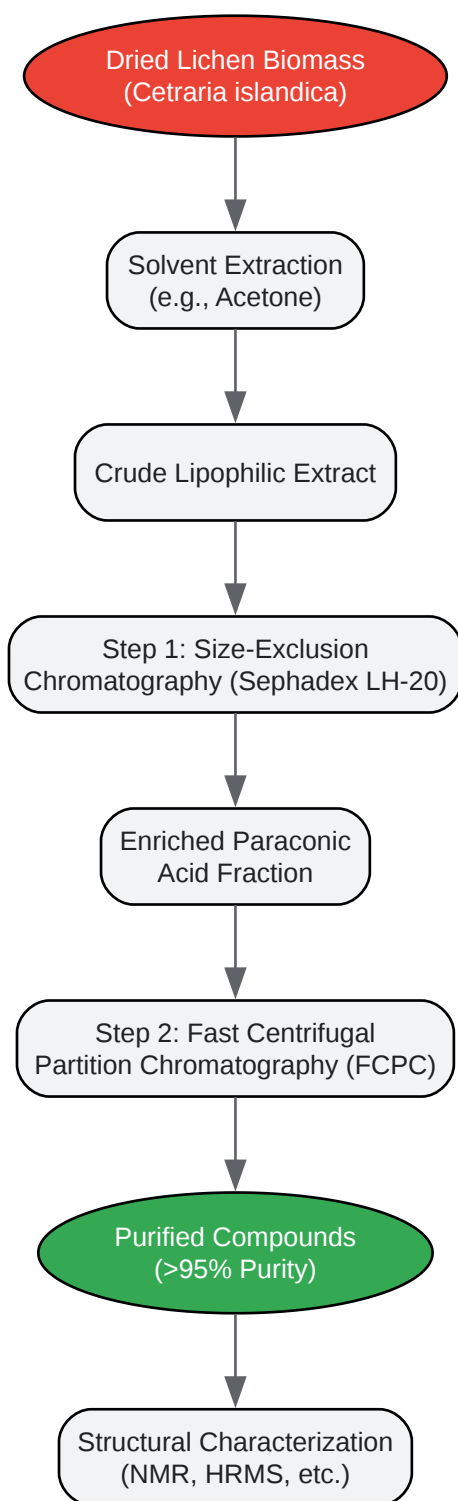
Step 3: High-Resolution Separation via Fast Centrifugal Partition Chromatography (FCPC)

- Select a biphasic solvent system in which the target compounds have appropriate partition coefficients (K values). This requires preliminary screening.
- Prepare the FCPC instrument by filling the rotor with the stationary phase.

- Dissolve the enriched fraction from Step 2 in a mixture of the stationary and mobile phases.
- Inject the sample and begin pumping the mobile phase through the rotating rotor.
- Collect fractions and analyze them (e.g., by HPLC-ELSD) to identify pure fractions of protolichesterinic acid and lichesterinic acid.
- Final purities exceeding 95% and recoveries over 50% can be achieved with this method.^[1]

Step 4: Structural Elucidation and Characterization

- Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the exact mass and molecular formula.
- Nuclear Magnetic Resonance (NMR): Perform comprehensive 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., CDCl_3) to elucidate the complete chemical structure and relative stereochemistry.
- Chiral Analysis: Determine the absolute configuration using techniques such as chiral chromatography or by comparing optical rotation values with literature data for known compounds.



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Caption: Workflow for the isolation and characterization of paraconic acids.

Section 5: Conclusion and Future Directions

The 5-oxotetrahydrofuran-2-carboxylic acid derivatives found in nature represent a structurally diverse and biologically potent class of molecules. Their prevalence in lichens and fungi, coupled with their significant antimicrobial and antiproliferative activities, validates their status as high-value lead compounds for pharmaceutical development. The technical challenges in their isolation have been addressed by advanced separation methodologies, enabling the procurement of pure compounds for further study.

Future research should focus on several key areas:

- **Biosynthetic Pathway Elucidation:** While a general pathway is proposed, the specific enzymes responsible for the diversity of these structures remain largely uncharacterized. Genomic and transcriptomic analyses of producing organisms could uncover the gene clusters involved.
 - **Mechanism of Action Studies:** Deeper investigation into how these molecules interact with their biological targets is crucial for optimizing their therapeutic potential and for rational drug design.
 - **Bioengineering and Synthetic Biology:** With knowledge of the biosynthetic genes, it may become feasible to produce novel, non-natural derivatives through metabolic engineering in heterologous hosts like yeast or bacteria, expanding the chemical space for drug screening.
- [10]

By continuing to explore the chemical ecology of these fascinating natural products, the scientific community can unlock their full potential for addressing critical needs in medicine and beyond.

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